Calix[6]quinone
Description
Structure
2D Structure
Properties
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,6,9,12,15,18,21,24,27,30,33-dodecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSYIWBTNGTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C1C7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of Calixmdpi.comquinone
Synthetic Routes
The synthesis of Calix[n]quinones is a critical aspect of their study, with methods tailored to the size of the macrocycle.
The most common and effective route to Calix mdpi.comquinone is through the direct oxidation of its parent macrocycle, Calix mdpi.comarene. For larger ring systems like n=6, a multi-step reduction-oxidation method is often preferred to achieve higher yields and purity. researchgate.net A general and effective approach involves a "coupling-reduction-oxidation" sequence. bohrium.com
Specific oxidizing agents have been successfully employed for this transformation. One-step oxidation methods using reagents such as thallium(III) trifluoroacetate (B77799) (TTFA) or chlorine dioxide (ClO₂) have been documented for accessing Calix[n]quinones, including the n=6 variant. researchgate.net Another reported method utilizes perchloric acid (HClO₄) and lead(II) oxide (PbO₂) as the oxidation system. These methods convert the electron-rich phenol (B47542) units of the Calix mdpi.comarene directly into the corresponding p-quinone moieties.
While calixarenes are known for their ease of post-synthesis modification, specific examples for the direct functionalization of a pre-formed Calix mdpi.comquinone are not widely reported in the literature. researchgate.net However, the general principle of modifying macrocycles to enhance their properties is well-established. For instance, strategies such as creating polymer nanoparticles from quinone monomers have been used to reduce solubility and improve electrochemical performance, which suggests that similar modifications to the Calix mdpi.comquinone structure could be a viable, though currently underexplored, avenue for further tuning its properties. researchgate.net
Characterization Techniques
Confirming the successful synthesis and purity of Calix mdpi.comquinone requires a combination of standard analytical techniques.
NMR spectroscopy is essential for elucidating the molecular structure of Calix mdpi.comquinone. ¹H NMR is used to verify the presence of protons on the methylene (B1212753) bridges and the quinone rings, while ¹³C NMR confirms the carbon framework, including the characteristic signals of the carbonyl carbons. These techniques are also crucial for confirming the successful oxidation of the precursor Calix mdpi.comarene.
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of Calix mdpi.comquinone, providing definitive evidence of its formation. This technique was used, for example, to confirm the structure of the related macrocycle pillar sciengine.comquinone, verifying the expected molecular formula. chemrxiv.org
Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of Calix[n]quinones. The crystal structure of Calix mdpi.comquinone has been successfully determined, offering precise information about its conformation, cavity dimensions, and the spatial arrangement of the quinone units. researchgate.net
Conformational Dynamics and Structural Characterization of Calix 1 Quinone
Intrinsic Flexibility of Calixmdpi.comarene Scaffolds
The conformational behavior of calix mdpi.comquinone is intrinsically linked to the flexibility of its parent scaffold, calix mdpi.comarene. Calix mdpi.comarenes are known for their considerable conformational mobility, which arises from the rotation of the constituent phenol (B47542) units through the annulus. mdpi.com This dynamic nature allows the macrocycle to adopt various conformations, including the cone, partial cone, and various alternate forms. mdpi.comnih.gov The interconversion between these conformations is often a slow process on the NMR timescale at room temperature, as evidenced by broad signals in their spectra. mdpi.com
Preferred Conformations of Calixmdpi.comquinone in Solution and Solid State
The introduction of quinone moieties onto the calix mdpi.comarene framework significantly influences its conformational preferences. While the parent calix mdpi.comarene can exist in multiple conformations, the resulting calix mdpi.comquinone often exhibits more defined structures in both solution and the solid state.
Flattened Cone Conformation in Constrained Systems
In certain constrained systems, such as when capped by a rigid group, calix mdpi.comquinone derivatives can be locked into a specific conformation. researchgate.net Research has shown that in some instances, a "flattened cone" conformation is preferred. This contrasts with the more symmetrical cone conformation often observed in smaller calixarenes.
Conformational Adaptability and Interconversion Dynamics
Despite the potential for constrained conformations, calix mdpi.comquinones generally retain a degree of conformational adaptability. Uncapped calix mdpi.comquinone derivatives often display fast interconversion between various conformations in solution. researchgate.net This dynamic behavior is crucial for their function, allowing them to adapt to the size and shape of guest molecules or to optimize their packing in the solid state. The interconversion process can be influenced by factors such as solvent, temperature, and the presence of coordinating species.
Influence of Substitution Patterns on Calixmdpi.comquinone Conformation
The substitution pattern on the calix mdpi.comquinone skeleton plays a critical role in dictating its conformational outcome. The introduction of substituents on the upper or lower rim of the macrocycle can sterically hinder the rotation of the quinone units, thereby locking the molecule into a specific conformation.
For instance, the introduction of bulky substituents can favor a particular conformation by preventing the "oxygen-through-the-annulus" or "tert-butyl-through-the-annulus" passage, which is necessary for conformational inversion. mdpi.com Studies on related quinone-based systems have demonstrated that substitution next to the carbonyl groups has a strong impact on the redox potential, which is intrinsically linked to the electronic and conformational properties of the molecule. nih.gov Furthermore, the position of substituents can lead to intramolecular hydrogen bonding or steric hindrance, which can unexpectedly shift the conformational equilibrium. nih.govnih.gov In the broader context of calix mdpi.comarenes, the use of multiple bridges to link the phenolic units has been shown to be an effective strategy for controlling the conformation, leading to more rigid structures with well-defined cavities. researchgate.net
Spectroscopic Techniques for Conformational Analysis (e.g., NMR, X-ray Crystallography)
A combination of spectroscopic techniques is essential for the comprehensive conformational analysis of calix mdpi.comquinones.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of calix mdpi.comquinones in solution. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and NOESY, provide valuable information about the connectivity and spatial proximity of atoms within the molecule. chemrxiv.org Variable-temperature NMR studies can be used to probe the energy barriers of conformational interconversion. researchgate.net For example, the appearance of broad resonances in the ¹H NMR spectrum at room temperature is indicative of slow conformational mobility on the NMR timescale. mdpi.com
| Technique | Information Provided | References |
| NMR Spectroscopy | Dynamic conformational information in solution, connectivity, spatial proximity of atoms. | mdpi.commdpi.comresearchgate.netchemrxiv.org |
| X-ray Crystallography | Precise solid-state conformation, bond lengths, and bond angles. | rsc.orgresearchgate.netresearchgate.net |
Redox Chemistry and Electrochemistry of Calix 1 Quinone
Fundamental Electrochemical Properties of Quinone Units
Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione (B5365651) structure. nih.gov Their electrochemistry is typified by the ability to undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). harvard.edu This process often proceeds through a semiquinone radical intermediate, an unstable oxygen-centered free radical. nih.gov The stability of these intermediates and the potential at which these redox events occur are highly dependent on the molecular structure and the surrounding medium. nih.govnih.gov
The intrinsic redox properties of quinones can be significantly modulated by the introduction of substituents on the aromatic ring. Electron-withdrawing groups generally lead to an increase in the redox potential, making the quinone easier to reduce, while electron-donating groups have the opposite effect. nih.gov Furthermore, the redox potentials of quinone-based materials are highly dependent on the chemical bond structure, including energy gaps and the contribution of σ and π bonds. nih.gov
Multi-Electron Transfer Processes in Calixrsc.orgquinone
A key feature of calix rsc.orgquinone is its capacity for multi-electron transfer, a direct consequence of possessing six redox-active p-quinone units. cityu.edu.hk This property makes it a compound of significant interest, particularly in the field of energy storage. Each of the six quinone units can theoretically undergo a two-electron reduction, leading to a total of twelve possible electron transfers per molecule. cityu.edu.hk
Studies on calix rsc.orgquinone as a cathode material for lithium-ion batteries have demonstrated its high specific capacity, which is a practical manifestation of its multi-electron redox capability. cityu.edu.hk The process involves the sequential reduction of the quinone moieties, with the uptake of metal cations from the electrolyte to balance the charge. researchgate.net The three-dimensional structure of calix rsc.orgquinone, with its inherent cavity, is thought to facilitate ion diffusion, which is crucial for efficient multi-electron processes. researchgate.net
The reduction is not a single event but occurs in multiple steps. For the related pillar rsc.orgquinone, it has been observed that three electrons are injected first, followed by stepwise one-electron reductions. plu.mx This multi-step behavior is attributed to the electrostatic repulsion that arises as electrons are added to the already charged macrocycle. plu.mx
Reversible and Irreversible Redox Events of Calixrsc.orgquinone
The redox reactions of quinones can be either reversible or irreversible, a characteristic that is crucial for applications such as rechargeable batteries. harvard.edunih.gov In many systems, the initial reduction to the semiquinone radical and the subsequent reduction to the hydroquinone dianion are reversible processes. researchgate.net However, the stability of these reduced species is paramount for maintaining reversibility.
In the context of calix rsc.orgquinone used in lithium-ion batteries, the electrochemical performance is noted to be significantly improved compared to its smaller analogue, calix utexas.eduquinone. researchgate.net This enhanced stability and better cycling performance are attributed to the larger molecular weight of calix rsc.orgquinone, which helps to inhibit its dissolution in the electrolyte. researchgate.net
However, quinones in their oxidized form can be susceptible to irreversible reactions, such as nucleophilic addition of water, which can limit their performance in aqueous environments. harvard.edu The stability of the quinone moiety is a key factor determining the reversibility of its redox chemistry. nih.gov For calix rsc.orgquinone, while it demonstrates good cycling stability in non-aqueous battery systems, the potential for irreversible side reactions under different conditions remains a consideration.
Mechanisms of Electrochemical Reduction and Oxidation of Calixrsc.orgquinone
The electrochemical reduction of calix rsc.orgquinone involves the sequential transfer of electrons to its six quinone units. In aprotic solvents, the reduction of quinones typically occurs in two distinct one-electron steps, forming the semiquinone anion radical and then the dianion. anu.edu.au For calix[n]quinones, this process is repeated for each quinone unit, though the redox potentials for subsequent reductions are shifted due to electrostatic interactions within the molecule.
The oxidation of the corresponding calix rsc.orghydroquinone back to calix rsc.orgquinone is the reverse process. The electrochemical oxidation of hydroquinones generally proceeds via a 2-electron/2-proton mechanism to yield the quinone. nih.gov The mechanism can be influenced by the presence of catalysts. For instance, the oxidation of hydroquinone can be accelerated by the presence of Cu(II) ions. nih.gov The oxidation process can also be affected by the electrode material itself, with modified electrodes showing enhanced electrocatalytic activity. rsc.org
In the case of calix rsc.orgquinone, the delithiation (oxidation) process in a lithium-ion battery has been observed to occur in two stages, as indicated by the presence of two oxidation peaks in cyclic voltammetry. researchgate.net This suggests a complex oxidation mechanism involving different energetic states for the removal of lithium ions and electrons.
Solvent and pH Effects on Calixrsc.orgquinone Electrochemistry
The electrochemical behavior of quinones is profoundly influenced by the solvent and the pH of the medium. acs.org The solvent can affect the stability of the reduced species through solvation and can also play a role in the kinetics of electron transfer. anu.edu.au In general, polar solvents can solvate the charged radical anions and dianions, thereby influencing the redox potentials.
The effect of pH is particularly significant in protic solvents like water. The reduction potential of quinones is often pH-dependent due to the involvement of protons in the redox reaction. utexas.edu In acidic solutions, the reduction is typically a concerted two-electron, two-proton process. As the pH increases, the mechanism can shift to a stepwise process involving electron and proton transfers.
For calix[n]quinones, the presence of acidic protons can lead to a multi-electron, multi-proton reduction. For instance, calix utexas.eduquinone in the presence of a strong acid undergoes an eight-electron, eight-proton reduction. researchgate.net While specific studies on the pH dependence of calix rsc.orgquinone are limited, it is expected to exhibit a similar sensitivity to proton concentration, which can be utilized to tune its redox properties.
Coordination-Triggered Redox Activity in Calix[n]arene and Calix[n]quinone Systems
The macrocyclic cavity of calix[n]arenes and their quinone derivatives allows them to act as hosts for various guest species, including metal ions. This host-guest interaction can significantly modulate the redox properties of the calix[n]quinone. The binding of a cation within the cavity can stabilize the reduced anionic forms of the quinone units, leading to a positive shift in the redox potentials. researchgate.net This phenomenon is often referred to as cation-gated electron transfer.
Studies on calix rsc.orgarene-based aza-ligands have shown that the nature of the cavity, whether it is composed of anisole (B1667542), phenol (B47542), or quinone units, influences the coordination properties and the relative affinities for different guest ligands. nih.govnih.gov The introduction of quinone moieties into the calix rsc.orgarene framework creates a redox-active cavity.
The complexation of metal ions by calix[n]quinones can trigger or enhance their redox activity. For example, the electrochemical behavior of calix utexas.edudiquinone and double calix utexas.edudiquinone shows significant changes in the presence of alkali metal ions. researchgate.net In the case of a water-soluble calix utexas.eduarene-triacid-monoquinone, the capture of a Ca²⁺ ion drastically alters the voltammetric behavior of the quinone moiety. researchgate.net While specific studies detailing the coordination-triggered redox activity of calix rsc.orgquinone with a wide range of metal ions are still emerging, the principles established for other calix[n]quinones suggest a rich and tunable redox chemistry driven by host-guest interactions.
Data Tables
Table 1: Electrochemical Properties of Quinone Units
| Property | Description | Influencing Factors |
| Redox Potential | The tendency of the quinone to accept electrons. | Substituents (electron-donating/withdrawing), solvent polarity, pH, aromaticity. nih.govnih.gov |
| Electron Transfer | Typically undergoes two sequential one-electron transfers in aprotic media. | Solvent, supporting electrolyte, presence of proton donors. anu.edu.au |
| Proton Coupling | In protic media, electron transfer is often coupled with proton transfer. | pH of the solution. utexas.edu |
| Semiquinone Stability | The stability of the one-electron reduced radical intermediate. | Molecular structure, solvent, pH, presence of coordinating species. nih.govnih.gov |
Table 2: Multi-Electron Transfer in Calix[n]quinones
| Compound | Number of Quinone Units | Theoretical Max. Electrons | Observed Electron Transfer | Reference |
| Calix utexas.eduquinone | 4 | 8 | 8 (in presence of acid) | researchgate.net |
| Calix rsc.orgquinone | 6 | 12 | High specific capacity observed, implying multi-electron transfer | cityu.edu.hk |
| Pillar nih.govquinone | 5 | 10 | Stepwise multi-electron reduction | researchgate.net |
| Pillar rsc.orgquinone | 6 | 12 | Initial 3-electron transfer followed by stepwise 1-electron transfers | plu.mx |
Table 3: Solvent and pH Effects on Quinone Electrochemistry
| Condition | Effect on Redox Potential | Mechanism |
| Increasing Solvent Polarity | Can stabilize charged reduced species, affecting redox potential. | Solvation effects. anu.edu.au |
| Aprotic Solvent | Favors two distinct one-electron reduction steps. | Absence of proton donors. anu.edu.au |
| Protic Solvent (Acidic pH) | Shifts redox potential to more positive values. | Concerted two-electron, two-proton transfer. utexas.edu |
| Protic Solvent (Alkaline pH) | Can lead to deprotonation of hydroquinone, affecting subsequent redox steps. | pH-dependent equilibria. utexas.edu |
Table 4: Coordination Effects on Calix[n]quinone Redox Potentials
| Host | Guest Ion | Observed Effect on Redox Potential | Reference |
| Calix utexas.edudiquinone | Alkali Metal Ions | Significant changes in voltammograms. | researchgate.net |
| Calix utexas.eduarene-triacid-monoquinone | Ca²⁺ | Drastic alteration of voltammetric behavior, stabilization of semiquinone. | researchgate.net |
| Calix rsc.orgarene-aza-ligand (quinone) | Zn²⁺ | Modulated coordination and hosting properties. | nih.govnih.gov |
| Calix utexas.eduarenes with TTF and Quinone | Metal Ions | Promoted intramolecular electron transfer. | acs.org |
Host Guest Chemistry and Molecular Recognition by Calix 1 Quinone
Principles of Molecular Recognition in Calix[n]arene Chemistry
Calix[n]arenes are macrocyclic compounds that serve as versatile building blocks in supramolecular chemistry, acting as host molecules capable of selectively recognizing and binding guest ions and neutral molecules. mdpi.comrsc.org Their name is derived from their characteristic vase-like or "calix" shape, which features a well-defined three-dimensional structure comprising a hydrophobic upper rim, a central cavity, and a hydrophilic lower rim. mdpi.com The fundamental principle of molecular recognition in calixarene (B151959) chemistry hinges on the concept of complementarity between the host and the guest in terms of size, shape, and chemical properties. nih.gov
The recognition process is governed by a combination of factors. The calixarene macrocycle provides a basic framework whose properties can be finely tuned. mdpi.comresearchgate.net Key design features include:
Cavity Size : The dimensions of the central cavity, determined by the number of phenolic units (the 'n' in calix[n]arene), play a crucial role in accommodating a guest of a suitable size. mdpi.com
Conformational Flexibility : Larger calixarenes (n > 4) possess significant conformational freedom, which can be both an advantage for adapting to various guests and a challenge for achieving high selectivity. mdpi.com Controlling the conformation, for instance into a rigid 'cone' or '1,3-alternate' form, is essential for pre-organizing the binding sites for efficient recognition. mdpi.com
Functionalization : The ease of chemical modification at both the upper and lower rims allows for the introduction of specific functional groups that act as binding sites. mdpi.comnih.gov These groups can be designed to engage in specific non-covalent interactions with the target guest, thereby enhancing both the strength and selectivity of the binding. rsc.org
The binding event itself is driven by the cumulative effect of multiple non-covalent interactions between the host and guest. mdpi.com These interactions can include contributions from the phenolic π-basic cavities, the oxygen atoms of the lower rim, and any appended functional groups. mdpi.comresearchgate.net By strategically modifying the calixarene scaffold, researchers can create sophisticated artificial receptors tailored for specific analytical, separation, or sensing applications. mdpi.comrsc.org
Cavity Dimensions and Host-Guest Complementarity for Calixnih.govquinone
The host-guest complementarity of calix nih.govquinone is fundamentally dictated by the dimensions of its macrocyclic cavity. As a derivative of calix nih.govarene, it shares the same core structure, which is formed by six phenolic units linked by methylene (B1212753) bridges. mdpi.comresearchgate.net This structure creates a sizeable and relatively flexible cavity compared to its smaller analogue, calix rsc.orgarene.
The internal diameter of the calix nih.govarene cavity is significantly larger, allowing it to accommodate larger guest molecules or ions. researchgate.net The dimensions of the cavity are crucial for determining which guests can be included. For a successful host-guest complex to form, the guest's size and shape must be complementary to the host's cavity. nih.gov The larger and more flexible nature of the calix nih.govarene framework makes it a suitable host for larger alkali metal cations and various organic molecules. mdpi.commdpi.com The conversion of the phenolic units to quinone moieties in calix nih.govquinone alters the electronic properties of the cavity walls but maintains the fundamental size and shape, influencing the types of interactions possible with an embedded guest. nih.gov
| Calix[n]arene | Number of Monomer Units (n) | Approximate Cavity Diameter (Å) | Reference |
|---|---|---|---|
| Calix rsc.orgarene | 4 | ~3.0 | researchgate.net |
| Calix nih.govarene | 6 | ~7.6 | researchgate.net |
| Pillar nih.govquinone (for comparison) | 6 | ~7.89 | rsc.org |
| Calix nih.govarene | 8 | ~11.7 | researchgate.net |
Binding Mechanisms in Calixnih.govquinone Systems
The formation of stable host-guest complexes by calix nih.govquinone is driven by a suite of non-covalent interactions. The specific nature of these interactions depends on the guest molecule and the conformation of the calixarene macrocycle.
The aromatic rings that constitute the calix nih.govquinone cavity are electron-rich and provide an ideal environment for interactions with suitable guest molecules. mdpi.com
π-π Stacking : This interaction occurs between the aromatic rings of the calixarene host and an aromatic guest. The strength of π-π stacking is a significant contributor to the stability of complexes formed with aromatic guests. mdpi.com
Electrostatic forces and hydrogen bonding are pivotal in the recognition of polar and charged guests, particularly cations and molecules with hydrogen-bond donor or acceptor sites. mdpi.com
Electrostatic Interactions : The quinone moieties in calix nih.govquinone introduce highly polar carbonyl groups. nih.gov The oxygen atoms of these groups are electron-rich and can act as potent coordination sites for cations. The interaction between a positive cation and the negative potential of the carbonyl oxygen is a primary example of an electrostatic driving force. So-called charge-assisted hydrogen bonds, where the donor and/or acceptor are charged, are typically stronger than neutral hydrogen bonds and play a key role in the structure of complexes involving ions. mdpi.com
Hydrogen Bonding : While the conversion of hydroxyl groups to carbonyls in calix nih.govquinone removes the primary hydrogen bond donor sites of the parent calix nih.govarene, the carbonyl oxygens can act as strong hydrogen bond acceptors. nih.gov This allows calix nih.govquinone to bind guest molecules containing -OH or -NH groups. nih.gov In derivatives where some phenolic units remain, intramolecular hydrogen bonding can influence the conformation and binding affinity of the host. jmcs.org.mx Furthermore, hydrogen bonding is a fundamental factor controlling the reduction potentials and mechanisms in quinone electrochemistry. capes.gov.br
Recognition of Cations by Calixnih.govquinone and its Derivatives
The ability of calixarenes to be functionalized makes them excellent receptors for a wide range of cations. mdpi.com The introduction of quinone units into the calix nih.govarene framework modifies its electronic properties and introduces new binding sites, directly impacting its cation recognition capabilities. nih.gov The redox activity of the quinone groups also allows for electrochemical sensing of the binding event. researchgate.net
The size of the calix nih.govarene cavity makes it particularly well-suited for complexing larger alkali and alkaline-earth metal cations that are poor fits for the smaller calix rsc.orgarene cavity. mdpi.comresearchgate.net
Alkali Metal Ions : Calix nih.govarenes are known to be effective hosts for larger alkali metal ions like rubidium (Rb⁺) and caesium (Cs⁺). mdpi.com The binding often involves cation-π interactions with the aromatic walls of the cavity and coordination with the lower-rim oxygen atoms. mdpi.comnih.gov The functionalization of a calix nih.govarene with quinone moieties provides additional strong binding sites through the carbonyl oxygens. nih.gov While specific complexation data for calix nih.govquinone with a full series of alkali metals is specialized, studies on related calixarene ketones and amides show a preference for K⁺ and Na⁺, with binding strength influenced by the conformational flexibility of the larger ring. researchgate.net
Alkaline-Earth Metal Ions : Calixarene derivatives functionalized with carbonyl groups, such as amides and ketones, generally show a high affinity for alkaline-earth metal cations (e.g., Ca²⁺, Sr²⁺, Ba²⁺). researchgate.netnih.gov The hard carbonyl oxygen atoms are excellent ligands for these hard metal ions. Studies on closely related calix rsc.orgarene amide derivatives show high affinity for Ca²⁺, with the stability of the complexes being significantly influenced by the solvent. nih.gov For larger calix nih.govarene ketone derivatives, a plateau-like selectivity for Ca²⁺, Sr²⁺, and Ba²⁺ has been observed, indicating that the larger, more flexible cavity can accommodate this range of ionic sizes effectively. researchgate.net
| Host System | Guest Cation(s) | Key Findings | Reference |
|---|---|---|---|
| Calix nih.govarenes | Rb⁺, Cs⁺ | The larger cavity is well-suited for complexing large alkali metals. | mdpi.com |
| Bridged Calix nih.govcrown-6 | Cs⁺ | A 1,2-bridged isomer efficiently captures Cs⁺ in a deep pocket, acting like a "baseball glove". | nih.gov |
| p-tert-Butyldihomooxacalix rsc.orgarene tetraketones | Alkali Metals (Na⁺, K⁺) | Showed high extraction and complexation for alkali cations with a preference for K⁺ and Na⁺. | researchgate.net |
| p-tert-Butyldihomooxacalix rsc.orgarene tetraketones | Alkaline-Earth Metals (Ca²⁺, Sr²⁺, Ba²⁺) | Exhibited plateau selectivity for Ca²⁺, Sr²⁺, and Ba²⁺ in complexation studies. | researchgate.net |
| Tertiary-amide calix rsc.orgarene derivative | Alkaline-Earth Metals (Ca²⁺, Sr²⁺) | Showed particularly high affinity for alkaline-earth metal cations, with peak affinity for Ca²⁺ in acetonitrile (B52724) and Sr²⁺ in ethanol/methanol. | nih.gov |
| Calix nih.govquinone-based aza-ligand | Zn²⁺ (divalent metal) | The quinone cavity walls drastically change the thermodynamics and kinetics of metal ion binding compared to anisole (B1667542) or phenol (B47542) analogues. | nih.gov |
Transition Metal Ion Recognition
The incorporation of quinone moieties into calix dntb.gov.uaarene scaffolds creates unique receptors for transition metal ions, influencing both the thermodynamic and kinetic aspects of complexation. nih.gov A notable example is a biomimetic calix dntb.gov.uaarene-based aza-ligand featuring quinone walls (LQ), which has been studied for its interaction with Zinc(II) ions. nih.gov These receptors are designed as funnel-shaped complexes where the calix dntb.gov.uaarene macrocycle is functionalized at its narrow rim with nitrogen donors, such as a tris(2-pyridylmethyl)amine (B178826) (TMPA) cap, to coordinate a metal ion. nih.gov The metal ion is held in a biomimetic environment with a labile site confined within the cone-shaped cavity of the calixarene. nih.gov
The introduction of quinone groups into the cavity walls, replacing anisole or phenol moieties, drastically alters the properties of the metal ion complex without changing the first coordination sphere. nih.gov This modification of the second coordination sphere has significant impacts on metal ion lability and guest exchange. nih.gov For instance, the coordination chemistry of a biomimetic calix dntb.gov.uaarene-aza cryptand with a TMPA cap has been extensively studied with copper ions. nih.gov
Furthermore, titanium(IV) complexes of calix dntb.gov.uaarene have been synthesized and characterized. One such complex involves the direct reaction of calix dntb.gov.uaarene with two equivalents of TiCl4. nih.gov In the resulting dinuclear complex, two pseudo-octahedral Ti(IV) ions are each bound to the calix dntb.gov.uaarene ligand through three phenolate (B1203915) oxygens. nih.gov Another variation includes a complex formed with TiF4, where two calixarene units are linked by a central core of two Ti2F2 diamonds. nih.gov While these examples primarily use the calix dntb.gov.uaarene core, the functionalization with quinone units demonstrates a strategy to modulate the metal recognition properties. nih.gov
Selectivity Modifiers in Calixdntb.gov.uaquinone Receptors
The selectivity of calixarene-based receptors can be finely controlled by chemical modifications, and the introduction of quinone functionalities serves as a powerful tool in this regard. The hosting properties of these molecular funnels can be tuned by altering the small or large rim of the macrocycle or through allosteric effects. nih.gov
In a comparative study of calix dntb.gov.uaarene-based aza-ligands with anisole (LOMe), phenol (LOH), and quinone (LQ) walls, the nature of the cavity was shown to be a critical selectivity modifier. nih.gov The study monitored the ligand exchange of the corresponding Zn(II) complexes with various guest ligands, including nitriles, halides, and carboxylates. nih.gov The results revealed significant differences in the relative affinities of the metal ion for these guests depending on the cavity's composition. nih.gov Specifically, replacing anisole with phenol or quinone moieties in the calix core dramatically changes both the thermodynamics and kinetics of guest-ligand binding. nih.gov This highlights that modifications remote from the primary metal coordination site can profoundly impact substrate selectivity. nih.gov
Induced-fit processes are also common, where the flexible calix dntb.gov.uaarene cavity can expand to accommodate larger guests or shrink for smaller ones, further contributing to the receptor's selectivity. nih.gov
Recognition of Anions by Functionalized Calixdntb.gov.uaquinone Systems
The recognition of anions by calix dntb.gov.uaarene-based systems often involves functionalizing the macrocyclic scaffold with specific binding groups. While much research has focused on hydrogen-bonding or halogen-bonding motifs, studies have also explored the interaction of anionic guests with metal complexes of functionalized calix dntb.gov.uaarenes that include quinone units. nih.govresearchgate.net
In one such system, a funnel-shaped zinc(II) complex of a calix dntb.gov.uaarene-aza-cryptand was evaluated for its binding properties toward both neutral and anionic guests. nih.gov The receptor features a tris(imidazole) or tris(pyridyl) cap for metal coordination and a cavity whose walls were systematically varied to be anisole, phenol, or quinone based. nih.govacs.org The study investigated the binding of anionic species like halides and carboxylates to the zinc center within the calixarene cavity. nih.gov The presence of the quinone walls in the second coordination sphere of the metal ion was found to significantly influence the guest-binding thermodynamics and kinetics compared to the anisole and phenol analogues. nih.gov
Another approach to anion recognition involves calix dntb.gov.uacryptamides, which possess two distinct binding sites: the calix dntb.gov.uaarene cavity for cations and a cryptamide unit on the narrow rim designed for anion coordination. rsc.org This demonstrates the versatility of the calix dntb.gov.ua framework in creating heteroditopic receptors capable of binding ion pairs. rsc.org
Recognition of Neutral Molecules by Calixdntb.gov.uaquinone
Calix dntb.gov.uaarene-based receptors, particularly those functionalized to create a well-defined cavity, are effective hosts for a variety of neutral molecules. nih.gov The strategy often involves introducing functional groups on the narrow rim of the calix dntb.gov.uaarene that, upon metal ion binding or self-assembly, close off the rim and form a cone-shaped molecular funnel. nih.gov
A notable example is a biomimetic receptor created by functionalizing a t-butyl-calix dntb.gov.uaarene at its lower rim with three methyl groups and three 2-methylene-1-methyl-1H-imidazole groups in an alternating pattern. acs.org This ligand forms a stable dicationic zinc-aqua complex where the Zn2+ ion is in a tetrahedral environment with a labile water molecule pointing inside the hydrophobic calix dntb.gov.uaarene cavity. acs.org This cavity acts as a selective funnel, allowing the easy exchange of the aqua ligand for neutral guest molecules such as amines, alcohols, amides, and nitriles. acs.org The selectivity of this exchange process depends on both the guest's intrinsic ability to bind to the zinc center and its size and shape compatibility with the cavity. acs.org
Similarly, the zinc complex of the calix dntb.gov.uaarene-aza-ligand with quinone walls (LQ) has been shown to bind neutral alkylnitriles. nih.gov The interaction of a 1,3,5-trisaminocalix dntb.gov.uaarene receptor with N-methylisoquinolinium trifluoromethanesulfonate (B1224126) has also been studied, demonstrating the binding of neutral organic guests within the calixarene cavity. dntb.gov.ua
Thermodynamic and Kinetic Aspects of Calixdntb.gov.uaquinone Host-Guest Complexation
The thermodynamic and kinetic parameters of host-guest complexation are fundamentally altered by the incorporation of quinone units into calix dntb.gov.uaarene receptors. nih.gov The introduction of a quinone moiety in place of an anisole in the cavity walls of a calix dntb.gov.uaarene-based funnel complex drastically changes both the thermodynamics and kinetics of metal ion and guest-ligand binding. nih.gov This modulation occurs even though the primary coordination sphere of the metal ion remains unaffected, underscoring the importance of the second coordination sphere provided by the macrocyclic cavity. nih.gov
Studies on these systems have revealed sharp kinetic control over both metal ion binding and subsequent ligand exchange processes. nih.gov For example, the host-guest interaction between a 1,3,5-trisaminocalix dntb.gov.uaarene and N-methylisoquinolinium triflate in dichloromethane (B109758) was found to have a binding constant (Kass) as detailed in the table below. dntb.gov.ua
| Host | Guest | Solvent | Binding Constant (Kass, M-1) | Reference |
|---|---|---|---|---|
| 1,3,5-Trisaminocalix dntb.gov.uaarene | N-methylisoquinolinium triflate | CD2Cl2 | 500 ± 30 | dntb.gov.ua |
Furthermore, research on the complexation of calix dntb.gov.uaarene hexasulfonate with a series of neutral aromatic guests in aqueous media revealed an unexpected thermodynamic trend. A decrease in the enthalpy change of complexation was observed as the electron density on the guest's aromatic ring increased. Counterintuitively, the stability of the complexes (as measured by the Gibbs free energy) increased as the enthalpy change became less favorable. This phenomenon was attributed to a significant enthalpy-entropy compensation effect, where the reordering of solvent molecules around the complex played a crucial role.
The kinetics of these systems can also be externally controlled. For the 1,3,5-trisaminocalix dntb.gov.uaarene system, the binding and release of the guest molecule could be cyclically driven by the addition of a chemical fuel, demonstrating temporal control over the host-guest interaction. dntb.gov.ua
Coordination Chemistry and Metal Complexation of Calix 1 Quinone
Calixresearchgate.netquinone as a Ligand Scaffold for Metal Ions
Calix researchgate.netarenes and their quinone derivatives serve as versatile platforms for designing molecular receptors and ligands capable of affecting specific biological or chemical functions. rsc.org A particularly effective approach involves the concept of "funnel complexes," where the calix researchgate.netarene or calix researchgate.netquinone macrocycle is functionalized at its smaller rim with a set of nitrogen-donating groups. nih.govresearchgate.net This arrangement allows for the coordination of a metal ion in a biomimetic environment. nih.gov The metal ion is positioned with a labile site confined within the cone-shaped cavity of the macrocycle. nih.gov This cavity, which is open to the solvent at its wider rim, can then grant access to guest ligands. nih.gov
In these systems, the calixarene (B151959) framework essentially acts as a second coordination sphere, surrounding the metal's primary coordination sphere which is defined by the grafted aza-cap (e.g., a tris(2-pyridylmethyl)amine (B178826) or 'TMPA' cap). nih.govresearchgate.net This design allows for the introduction of functional groups at a distance from the metal ion but in close proximity to its reactive labile site. nih.gov By modifying the walls of the calixarene cavity—for instance, by using quinone units instead of phenol (B47542) or anisole (B1667542)—it is possible to finely tune the steric and electronic environment around the metal center. nih.govnih.gov This structural control is crucial for influencing the metal ion's properties, such as its Lewis acidity and redox potential. researchgate.net
Formation of Calixresearchgate.netquinone Metal Complexes
The formation of metal complexes with calix researchgate.netarene-based ligands can be significantly influenced by the chemical nature of the macrocycle's walls. A comparative study of zinc(II) complexation using three different calix researchgate.netarene-aza-cryptands highlights this effect. The ligands were structurally identical except for the nature of three of the six aromatic walls: anisole (LOMe), phenol (LOH), or quinone (LQ). nih.govnih.gov
The kinetics of Zn(II) complexation were found to be strongly dependent on the cavity walls, following the order: LOMe << LOH < LQ. nih.gov Complexation with the anisole-walled ligand took hours, whereas the reaction with the phenol and quinone-walled ligands occurred in minutes or less. nih.gov This demonstrates that substituting the electron-rich anisole moieties with phenol or electron-poor quinone units drastically alters the thermodynamics and kinetics of metal ion binding, even when the primary N4 coordination sphere remains unchanged. nih.gov
| Ligand | Cavity Wall Composition | Relative Zn(II) Complexation Rate | Reference |
| LOMe | 3 Anisole + 3 TMPA-linked Phenol | Slow (hours) | nih.gov |
| LOH | 3 Phenol + 3 TMPA-linked Phenol | Fast (minutes) | nih.gov |
| LQ | 3 Quinone + 3 TMPA-linked Phenol | Very Fast (minutes or less) | nih.gov |
Geometry and Coordination Environments in Calixresearchgate.netquinone Metal Complexes
In funnel complexes based on TMPA-capped calix researchgate.netarenes, the metal ion's first coordination sphere is typically provided by the four nitrogen atoms of the TMPA cap. nih.gov This primary sphere is completed by a guest ligand that binds to the metal's labile site within the calixarene cavity. nih.gov For instance, Zn(II) complexes of the LOMe, LOH, and LQ ligands readily form adducts with nitrile guest ligands, which sit inside the cavity. nih.gov These adducts exhibit a C₃ᵥ geometry. nih.gov
In a related system, a calix researchgate.netazacryptand ligand was shown to bind a Zn²⁺ ion in a trigonal bipyramidal geometry. mit.edu In this complex, the primary coordination was provided by a tren-based (tris(2-aminoethyl)amine) binding site at the base of the macrocycle, with a water molecule occupying an apical position and pointing into the polyaromatic bowl. mit.edu The calixarene cavity itself was filled with two additional hydrogen-bonded water molecules. mit.edu The TMPA cap in the quinone-based systems constrains the calix researchgate.netarene core into a flattened cone conformation, which reduces the mobility of the aromatic units. nih.gov
| Feature | Description | Reference |
| Primary Coordination Sphere | N4 from a TMPA cap or N4 from a tren cap. | nih.govmit.edu |
| Secondary Sphere | The cavity walls of the calix researchgate.netarene (e.g., anisole, phenol, or quinone). | nih.gov |
| Coordination Geometry | C₃ᵥ (for Zn(II)-nitrile adducts); Trigonal bipyramidal (for a Zn(II)-water adduct). | nih.govmit.edu |
| Guest Ligand Position | Occupies the labile site on the metal, embedded within the calixarene cavity. | nih.gov |
Influence of Calixresearchgate.netquinone Cavity on Metal Center Reactivity and Selectivity
The cavity of a calix researchgate.netquinone-metal complex plays a role analogous to that of a protein pocket in an enzyme, exerting significant control over the metal center's reactivity and selectivity through both steric and electronic effects. nih.gov The macrocycle defines a specific space and environment around the metal's labile site, which can be synthetically tuned. nih.gov
The calix researchgate.netarene framework provides a sterically protected binding site at the bottom of its polyaromatic bowl. mit.edu This confinement has a profound impact on reaction kinetics. For example, while guest ligand exchange is possible, the kinetics can be very different depending on the nature of the cavity walls, indicating a sharp kinetic control. nih.gov The cavity can also fully protect the coordinated metal ion from the external medium, leading to enhanced kinetic and thermodynamic stability. nih.gov This protection can dramatically slow down processes like metal decoordination and transmetallation. nih.gov The steric hindrance provided by the cavity walls can be adjusted to favor the coordination of certain ligands over others based on their size and shape. nih.gov
The electronic nature of the cavity walls is a key parameter for tuning the properties of the encapsulated metal ion. nih.gov Replacing electron-rich anisole or phenol walls with electron-poor quinone walls alters the electronic character of the cavity that is in contact with the guest ligand. researchgate.netnih.gov This modification of the second coordination sphere significantly impacts the metal ion's affinity for different types of guest ligands. nih.gov Studies on Zn(II) funnel complexes showed that these changes in the remote cavity walls lead to important differences in the metal's relative affinities for neutral ligands like nitriles versus anionic ligands such as halides or carboxylates. nih.govnih.gov Specifically, the phenol-containing cavity (LOH) showed a preference for halide coordination, while the quinone-containing cavity (LQ) favored carboxylates. nih.gov
Biomimetic Calixresearchgate.netquinone-Metal Complexes (e.g., Mimicking Metalloenzyme Active Sites)
A primary motivation for developing calix researchgate.netquinone-metal complexes is to create synthetic models that mimic the active sites of metalloenzymes. rsc.orgnih.govresearchgate.net In many enzymes, the reactivity of a metal cofactor is finely controlled by its first and second coordination spheres, which are composed of amino acid residues. nih.gov Calix researchgate.netarene-based funnel complexes replicate this architecture: the aza-cap provides the first coordination sphere, while the macrocyclic cavity acts as the second coordination sphere, analogous to the protein scaffold. nih.govresearchgate.net
These systems demonstrate that, as in natural enzymes, substitutions at a location remote from the metal ion can have profound effects on its properties. nih.govnih.gov The ability to change the cavity walls from anisole to phenol to quinone, while keeping the primary metal-binding site the same, allows for a systematic study of how the broader environment influences metal ion lability, substrate selectivity, and binding kinetics. nih.gov This biomimetic approach provides valuable insights into the subtle molecular recognition phenomena that govern enzymatic catalysis and offers a pathway to designing artificial receptors and catalysts with novel functions. nih.gov
Supramolecular Self Assembly and Nanostructure Formation with Calix 1 Quinone
Principles of Calix[n]arene Self-Assembly
Calix[n]arenes are versatile macrocyclic compounds that serve as fundamental platforms in supramolecular chemistry. numberanalytics.comresearchgate.net Their ability to form well-defined, higher-order structures is governed by a combination of non-covalent interactions. nih.gov These interactions include hydrogen bonding, van der Waals forces, π-π stacking, and cation-π interactions. nih.govmdpi.com The three-dimensional shape of calixarenes, often resembling a basket or chalice, provides a hydrophobic cavity capable of encapsulating guest molecules, a key aspect of host-guest chemistry. nih.govucdavis.edu
The conformational flexibility of the calixarene (B151959) skeleton is a critical factor in its self-assembly behavior. numberanalytics.com For instance, calix mdpi.comarenes can adopt several distinct conformations, such as cone, partial cone, 1,2-alternate, and 1,3-alternate. rsc.org The stability of these conformers is often dictated by intramolecular hydrogen bonding among the hydroxyl groups at the lower rim. researchgate.net By synthetically modifying the upper or lower rims of the calixarene, researchers can tune its solubility, introduce specific recognition sites, and control the geometry of the resulting self-assembled structures, leading to aggregates like micelles, vesicles, and nanoparticles. researchgate.netnih.govnih.gov Amphiphilic calix[n]arenes, designed with both hydrophilic and hydrophobic regions, can self-assemble in aqueous media to form these complex nano-aggregates. researchgate.net
Calixnumberanalytics.comquinone-Based Self-Assembled Systems
Calix numberanalytics.comquinone (C6Q) is a three-dimensional cyclic oligomer that has attracted significant attention, particularly for its electrochemical properties. bohrium.com Its large, rigid molecular architecture is a key factor influencing its aggregation and self-assembly behavior. researchgate.net Unlike smaller analogues such as calix mdpi.comquinone (C4Q), C6Q exhibits a reduced tendency to dissolve in organic electrolytes, a property attributed to its higher molecular weight and stronger intermolecular interactions. bohrium.comresearchgate.net This self-aggregation is a form of supramolecular assembly, driven by the molecule's structure.
The study of C6Q in battery applications has provided indirect but valuable insights into its assembly characteristics. For instance, ex-situ UV-vis spectroscopy has been employed to compare the dissolution, and by extension, the aggregation behavior of C6Q against C4Q, confirming that the larger macrocycle is more resistant to dissolution. bohrium.complu.mx This suggests that C6Q units prefer to remain associated in a condensed phase rather than dispersing as individual molecules. These assemblies are crucial for the performance of C6Q as a cathode material, where it provides a high number of electrochemical active sites within a stable structure. researchgate.net
| Property | Description | Source |
| Molecular Structure | A cyclic oligomer composed of six p-benzoquinone units linked by methylene (B1212753) bridges. | researchgate.net |
| Key Feature | Large, 3D molecular architecture with multiple redox-active carbonyl groups. | bohrium.com |
| Self-Assembly Driver | Higher molecular weight and rigid structure promote aggregation and inhibit dissolution compared to smaller calixquinones. | researchgate.net |
| Application | Investigated as a high-capacity cathode material for lithium-ion batteries due to its stable, aggregated nature. | bohrium.comdntb.gov.ua |
| Characterization | Assembly behavior inferred from electrochemical performance and comparative dissolution studies using UV-vis spectroscopy. | bohrium.complu.mx |
Formation of Organic Nanotubes and other One-Dimensional Structures from Reduced Calix[n]quinones
The reduction of calix[n]quinones to their corresponding calix[n]hydroquinones introduces hydroxyl groups, which are potent donors and acceptors for hydrogen bonding. This transformation is pivotal for creating extended, one-dimensional (1D) supramolecular polymers, including nanotubes. Research on calix mdpi.comhydroquinone (B1673460) (the reduced form of calix mdpi.comquinone) has demonstrated that it can self-assemble into well-defined nanotube arrays. nih.govacs.org This assembly is driven by a combination of infinitely long 1D short hydrogen bonds and strategically displaced π-π stacking interactions between the aromatic units. nih.gov
While direct studies on nanotube formation from simple calix numberanalytics.comhydroquinone are less common, research on related calix numberanalytics.comarene derivatives provides strong evidence for their potential to form such 1D structures. For example, amphiphilic calix numberanalytics.combiscrowns, which feature a calix numberanalytics.comarene backbone, have been shown to undergo a clear transition from vesicular aggregates to nanotubular structures. This transition is highly dependent on the molecular structure and solvent environment.
Key findings from studies on these calix numberanalytics.comarene derivatives highlight the critical factors for 1D assembly:
| Structural Factor | Observation | Implication for 1D Assembly |
| Amide Linkages | Derivatives with amide groups linking the backbone to alkyl tails showed a distinct vesicle-to-nanotube transition as water content increased. | The hydrogen-bonding capability of the amide groups is crucial for directing the self-assembly into a tubular morphology. |
| Bridging Loops | The presence of crown ether loops on the calixarene structure contributes to the structural transition. | Pre-organization and specific intermolecular interactions mediated by the loops favor nanotube formation. |
| Terminal Groups | Altering the terminal groups on the alkyl tails efficiently adjusted the size of the aggregates. | While not directly causing nanotube formation, these groups modulate the overall packing and dimensions of the assemblies. |
These results underscore the principle that introducing hydrogen-bonding motifs, whether through the reduction of quinones to hydroquinones or by appending functional groups like amides, is a powerful strategy for programming calix numberanalytics.comarene-based systems to form nanotubes and other 1D architectures. rsc.orgnih.gov
Hydrogen-Bonded Self-Assemblies Involving Calixnumberanalytics.comquinone Derivatives
The functionalization of the calix numberanalytics.comarene framework is a powerful strategy to engineer specific and robust self-assembling systems driven by hydrogen bonding. By attaching functional groups capable of forming multiple hydrogen bonds, researchers can create discrete and highly ordered supramolecular structures such as capsules and dimers. chachkov.ru
One prominent example involves a calix numberanalytics.comarene derivative functionalized at its lower rim with three leucine (B10760876) (amino acid) residues. In nonpolar solvents, this molecule dimerizes to form a molecular capsule. The stability of this capsule is remarkable, being held together by the formation of up to eighteen hydrogen bonds between the interacting amino acid units.
Another illustrative case is the self-assembly of calix numberanalytics.comarene tricarboxylic acid derivatives. These molecules are designed to form molecular cages through intermolecular hydrogen bonding between the carboxylic acid groups. chachkov.ru Similarly, studies on calix numberanalytics.comarenes with adamantylacetic acid groups at the upper rim have shown that intramolecular H-bonds can form between the carboxyl groups without disrupting the cooperative hydrogen-bonding network at the lower rim of the macrocycle, demonstrating the potential for complex, multi-level H-bond-directed structures. chachkov.ru The binding of piperidine (B6355638) and triethylamine (B128534) to 1,2,3-alternate calix numberanalytics.comarene has also been studied, revealing distinct hydrogen bonding networks at different binding sites. researchgate.net These examples collectively demonstrate that by appending specific functional groups, the calix numberanalytics.comarene scaffold can be programmed to assemble into intricate architectures primarily stabilized by extensive hydrogen-bonding networks. rsc.org
Polymeric Architectures derived from Calixnumberanalytics.comquinone
Integrating calix numberanalytics.comquinone units into larger polymeric structures is an effective strategy to create robust materials with enhanced stability and functionality. Polymerization addresses a key challenge of small-molecule quinones: their tendency to dissolve in electrolytes, which can hinder performance in applications like rechargeable batteries. researchgate.net By covalently linking calix numberanalytics.comquinone monomers, it is possible to fabricate insoluble, redox-active polymers.
This concept is supported by broader research into quinone-containing polymers. For instance, quinone-amine polymers have been synthesized through methods like precipitation polymerization. researchgate.net These materials create stable, π-conjugated backbones rich in active sites, significantly improving electrochemical characteristics and cycling stability by preventing dissolution.
Furthermore, the synthesis of porous organic polymers incorporating quinone functionalities demonstrates another advanced application. These materials combine the redox activity of quinones with a stable, porous framework, facilitating efficient ion transport and interaction with the active sites. While these examples may not exclusively use calix numberanalytics.comquinone as the monomer, they establish a clear precedent for creating polymeric architectures from quinone-based building blocks. The strategy of increasing molecular weight and creating an extended, cross-linked network is directly applicable to calix numberanalytics.comquinone, leveraging its pre-organized, multi-functional structure to design high-performance polymeric materials. bohrium.comresearchgate.net
Advanced Research Applications of Calix 1 Quinone Academic Focus
Electrochemical Energy Storage Applications
The molecular architecture of Calix researchgate.netquinone (C6Q), which contains six p-quinone units and twelve redox-active carbonyl sites, positions it as a highly promising organic cathode material for next-generation rechargeable batteries. nih.govresearchgate.net Its larger molecular weight compared to smaller analogues like Calix researchgate.netquinone inherently reduces its solubility in common battery electrolytes, addressing a key failure mechanism for many organic electrode materials. researchgate.netmdpi.com
Calixresearchgate.netquinone as a Cathode Material in Rechargeable Batteries (Lithium-ion, Sodium-ion)
In the field of lithium-ion batteries (LIBs), Calix researchgate.netquinone has demonstrated exceptional performance. The molecule possesses a high theoretical specific capacity of 447 mAh g⁻¹. nih.govresearchgate.net Experimental LIBs have achieved a remarkable initial discharge capacity of 423 mAh g⁻¹ at a current rate of 0.1 C, which is approximately 95% of its theoretical maximum. nih.govresearchgate.net This high capacity contributes to a specific energy potential of up to 1201 Wh kg⁻¹. nih.govresearchgate.net The cycling stability is also noteworthy; after 100 charge-discharge cycles, the capacity was maintained at 216 mAh g⁻¹, and even after 300 cycles, a high capacity of 195 mAh g⁻¹ was retained. nih.govresearchgate.net
The performance of Calix researchgate.netquinone can be further enhanced through electrolyte optimization. When paired with an ionic liquid electrolyte, LIBs have shown capacity retention rates of 70% and 72% after 1000 cycles at 0.2 C and 0.5 C, respectively. researchgate.net In an all-solid-state configuration using a plastic crystal electrolyte, a C6Q-based battery exhibited an initial capacity of 425 mAh g⁻¹ and maintained a stable capacity of 405 mAh g⁻¹ after 500 cycles. researchgate.net
While the application of calix[n]quinones in sodium-ion batteries (SIBs) is an active area of research, specific performance data for Calix researchgate.netquinone in SIBs are less prevalent in the literature compared to LIBs. mdpi.comresearchgate.net However, the successful use of related macrocycles like Pillar benchchem.comquinone in SIBs suggests a strong potential for Calix researchgate.netquinone in this domain as well. researchgate.net
Table 1: Electrochemical Performance of Calix researchgate.netquinone in Lithium-Ion Batteries
| Electrolyte System | Initial Specific Capacity (at 0.1 C) | Capacity Retention | Specific Energy | Source(s) |
|---|---|---|---|---|
| Conventional Liquid | 423 mAh g⁻¹ | 216 mAh g⁻¹ after 100 cycles; 195 mAh g⁻¹ after 300 cycles | up to 1201 Wh kg⁻¹ | nih.gov, researchgate.net |
| Plastic Crystal (Solid-State) | 425 mAh g⁻¹ | 405 mAh g⁻¹ after 500 cycles | Not Reported | researchgate.net |
| Ionic Liquid | Not Reported | 72% after 1000 cycles (at 0.5 C) | Not Reported | researchgate.net |
Strategies to Mitigate Dissolution Issues
A primary challenge for organic electrode materials is their tendency to dissolve into the liquid electrolytes used in batteries, leading to rapid capacity fade and poor cycle life. mdpi.com For Calix researchgate.netquinone, two principal strategies have proven effective in overcoming this issue: the use of advanced electrolytes and encapsulation within a conductive carbon matrix.
Highly Concentrated Electrolytes and Advanced Formulations: Utilizing highly concentrated electrolytes (HCEs) is an effective method to suppress the dissolution of the active material. researchgate.net This approach has been shown to improve cycling stability by altering the solvation environment of the electrolyte and promoting the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface. researchgate.net Beyond HCEs, other advanced electrolytes such as ionic liquids and plastic crystal electrolytes have been successfully employed. researchgate.netresearchgate.net These electrolytes fundamentally reduce the solubility of the Calix researchgate.netquinone, leading to significantly improved long-term cycling performance. researchgate.netresearchgate.net
Carbon Encapsulation: A widely adopted and effective strategy is the physical immobilization of Calix researchgate.netquinone within a porous and conductive host material. nih.gov Ordered mesoporous carbon (OMC), particularly a type known as CMK-3, has been used to encapsulate C6Q. nih.gov This carbon matrix acts as a physical barrier that traps the quinone molecules, preventing them from dissolving into the electrolyte, while its inherent conductivity facilitates efficient electron transport to the active material. nih.gov A composite of C6Q and CMK-3 demonstrated a stable capacity of 273 mAh g⁻¹ after 300 cycles, a notable improvement over the pure material. nih.gov
Discharge-Charge Mechanisms in Calixresearchgate.netquinone-Based Electrodes
The charge storage mechanism in a Calix researchgate.netquinone electrode is based on the reversible redox reactions of its twelve carbonyl (C=O) groups. nih.govresearchgate.net During the discharge process in a lithium-ion battery, each carbonyl group can undergo a two-step reduction.
Chemical Sensing and Chemodosimetry
While the predominant research focus for Calix researchgate.netquinone has been on energy storage, the inherent structural features of the calixarene (B151959) family suggest potential in chemical sensing. Research into the sensing applications of Calix researchgate.netquinone specifically is limited; however, the principles are well-established based on studies of its parent calix researchgate.netarene structure and the smaller Calix researchgate.netquinone analogue.
Design Principles for Calixresearchgate.netquinone-Based Chemosensors
The design of chemosensors based on the Calix researchgate.netquinone framework would leverage several key molecular features:
Pre-organized Cavity: The macrocycle provides a well-defined, three-dimensional cavity that can act as a host for guest ions or molecules of a complementary size and shape. This "host-guest" interaction is fundamental to the selectivity of the sensor.
Redox-Active Signal Transduction: The quinone units are redox-active. The binding of a guest molecule, particularly a metal ion, within or near the cavity can alter the electron density of the quinone groups. This change can be measured as a shift in the redox potential, providing a clear electrochemical signal for detection.
Functionalization: The calixarene scaffold can be chemically modified at its upper or lower rims. Specific ion-binding groups (ionophores) can be attached to create high selectivity for a particular target analyte. Furthermore, chromophores or fluorophores can be integrated, where guest binding perturbs their electronic structure, resulting in a visual color change (colorimetric sensor) or a change in fluorescence (fluorometric sensor).
Selective Detection of Metal Ions and Anions
There is a lack of specific studies demonstrating the use of Calix researchgate.netquinone as a chemosensor. However, research on closely related compounds illustrates the potential of this molecular architecture for ion detection.
Anion Sensing: Derivatives of the parent calix researchgate.netarene have been synthesized and immobilized on gold surfaces for the selective electrochemical detection of anions. These sensors showed the highest binding affinity and a dramatic response to fluoride (B91410) (F⁻) ions compared to other anions like Cl⁻, Br⁻, and NO₃⁻. nih.gov
Cation Sensing: A calix researchgate.netdiquinone derivative has been used as a sensory element in an ion-selective electrode for detecting cesium (Cs⁺) and various organic amines. researchgate.net In a separate study, a DFT computation on Calix researchgate.netquinone indicated its potential for sensing heavy metal cations such as Cu²⁺, Ag²⁺, and Hg²⁺. researchgate.net The smaller Calix researchgate.netquinone has also been shown to selectively bind with lead ions, highlighting its potential for environmental monitoring. benchchem.com
These examples underscore the versatility of the calixarene and calixquinone platforms, suggesting that with appropriate functionalization, Calix researchgate.netquinone could be engineered into a highly selective sensor for a variety of ionic species.
Optical and Electrochemical Transduction Mechanisms
The unique structural and electronic properties of calix researchgate.netquinone and its derivatives enable their use as active components in chemical sensors, where they facilitate the conversion of a chemical recognition event into a measurable signal. The transduction can occur through either optical or electrochemical pathways, leveraging the inherent redox activity of the quinone moieties and the host-guest capabilities of the calixarene scaffold.
Electrochemical Transduction: The primary mechanism for electrochemical transduction in calix researchgate.netquinone systems is based on the reversible redox conversion between the quinone and hydroquinone (B1673460) states. This process involves complex proton-coupled electron transfer (PCET) reactions. researchgate.net The interconversion between the quinone (oxidized) form and the hydroquinone (reduced) form involves two electron transfers and two protonation steps, the mechanism of which is highly dependent on factors like pH and the reaction medium. researchgate.net This redox activity can be harnessed for sensing applications. For instance, lipophilic tetraesters of calix researchgate.netdiquinone have been successfully used as ionophores in poly(vinyl chloride) (PVC) matrix liquid membrane electrodes. researchgate.net These electrodes demonstrate selectivity for protonated organic amines, where the binding of the guest molecule at the calixarene cavity influences the redox potential of the quinone units, resulting in a measurable electrochemical signal. researchgate.net The binding of cations can drastically alter the voltammetric behavior of the quinone, providing a basis for selective detection. researchgate.net The development of amperometric sensors based on the redox properties of calix kangwon.ac.krdiquinones further highlights the potential of these systems for electrochemical sensing. soton.ac.uk
Optical Transduction: Optical sensing with calixarene-based systems often relies on fluorescence. dcu.ie While calix researchgate.netquinone itself is not intensely fluorescent, the calixarene platform can be functionalized with fluorophores to create optical sensors. The binding of a guest molecule or ion within the calixarene cavity can modulate the fluorescence properties of the attached reporter group through various mechanisms, including fluorescence resonance energy transfer (FRET), photoinduced electron transfer (PET), or the formation/disruption of excimers. dcu.ieacs.orgmdpi.com For example, a principle demonstrated with related compounds involves modifying quantum dots with a sulfur-containing calixarene to create a sensor for mercury ions (Hg²⁺); the binding of Hg²⁺ leads to a selective quenching of the quantum dot's photoluminescence, providing a clear optical signal. mdpi.com This illustrates how the calixarene scaffold acts as the recognition element, while the appended group or integrated nanoparticle provides the optical signal transduction.
Catalysis Mediated by Calixresearchgate.netquinone Complexes
The well-defined, three-dimensional cavity of the calix researchgate.netarene framework makes it an excellent scaffold for developing novel catalysts. researchgate.netfrontiersin.org By functionalizing the calixarene core and coordinating metal ions, it is possible to create biomimetic catalysts where the calixarene mimics the role of a protein pocket in an enzyme, providing a specific microenvironment that influences the activity and selectivity of the metallic active center. nih.govnih.gov The introduction of quinone moieties into the calix researchgate.netarene structure can further modulate the electronic properties of the cavity and the coordinated metal ion, impacting catalytic performance.
Calix researchgate.netarene-metal complexes are effective homogeneous catalysts for a variety of organic reactions, including polymerization and oxidation. researchgate.netfrontiersin.org The calixarene ligand enforces a specific coordination geometry on the metal ion and creates a second coordination sphere around it, which can pre-organize substrates and stabilize transition states. acs.orgfrontiersin.org
A notable example is the use of water-soluble calix researchgate.netarenes complexed with Palladium(II) ions (Pd²⁺) for the Wacker oxidation of linear alkenes. frontiersin.org In this homogeneous catalytic system, the calixarene encapsulates the substrate, and the confined Pd²⁺ ion catalyzes the oxidation. The nature of the calixarene cavity, including its size and the functional groups lining it (such as phenol (B47542) or quinone groups), plays a critical role in controlling the catalytic process. frontiersin.orgnih.govnih.gov Studies on calix researchgate.netarene-based funnel complexes show that the cavity walls—whether composed of anisole (B1667542), phenol, or quinone units—dramatically influence the thermodynamics and kinetics of metal ion and guest-ligand binding, which is a key factor in catalysis. nih.govnih.gov
A key advantage of using calix researchgate.netarene-based catalysts is the ability to tune their selectivity and activity by modifying the macrocyclic structure. researchgate.netnih.gov The size of the calixarene cavity is a crucial parameter for controlling substrate selectivity.
In the aforementioned Wacker oxidation of alkenes catalyzed by Pd²⁺-calix[n]arene complexes, a distinct difference in selectivity was observed between calix kangwon.ac.krarene and calix researchgate.netarene. frontiersin.org The larger cavity of the calix researchgate.netarene host showed a preference for the oxidation of longer-chain alkenes compared to the smaller calix kangwon.ac.krarene. frontiersin.org This size-based discrimination demonstrates how the calixarene architecture can be used to achieve selective transformations.
The following table, based on findings from studies on Wacker oxidations, illustrates the principle of size-based substrate selectivity. frontiersin.org
| Catalyst Host | Substrate | Relative Selectivity | Rationale |
|---|---|---|---|
| Calix kangwon.ac.krarene | Short-chain alkenes (e.g., 1-hexene) | Higher | Smaller cavity provides a better fit for smaller substrates. |
| Calix researchgate.netarene | Longer-chain alkenes (e.g., 1-octene, 1-decene) | Higher | Larger cavity accommodates longer alkyl chains more effectively. |
Furthermore, selectivity can be tuned by altering the electronic environment within the cavity. Replacing anisole groups with phenol or quinone moieties in calix researchgate.netarene-aza-ligand complexes significantly impacts the binding affinities for different guest ligands (e.g., nitriles, halides), thereby providing a mechanism to control substrate or product exchange rates and catalytic selectivity. nih.govnih.gov
Molecular Devices and Functional Materials
The responsive nature of the calix researchgate.netquinone structure to external stimuli, particularly electrochemical signals, makes it a building block for advanced molecular devices and functional materials.
The ability to reversibly switch calixquinone between its quinone and hydroquinone states via an electrochemical redox process is the foundational principle for designing nanomechanical devices. researchgate.netacs.org This redox conversion induces significant conformational changes in the molecule. This principle has been demonstrated in related systems, such as a molecular cyclophane containing a quinone moiety, which exhibits a large "flapping" motion upon electrochemical reduction and oxidation, functioning as a molecular flipper. acs.org
While detailed studies on calix researchgate.netquinone are emerging, research on calix kangwon.ac.krquinone provides a strong precedent. The electrochemical reduction of calix kangwon.ac.krquinone to calix kangwon.ac.krhydroquinone leads to the self-assembly of the reduced molecules into organic nanotubes. kangwon.ac.kracs.org This process suggests that the assembly and disassembly of such nanostructures can be precisely controlled by an external electrical potential, paving the way for the development of electrochemically controllable nanomechanical systems. researchgate.netacs.org These systems could potentially function as molecular switches or actuators, where a change in redox state triggers a specific mechanical motion or a change in material properties. beilstein-journals.org
A significant application of calix researchgate.netquinone is in the field of energy storage, specifically as a high-capacity organic cathode material for rechargeable batteries. researchgate.netosti.gov Organic electrode materials are attractive due to their high theoretical capacity and structural flexibility. osti.gov However, smaller organic molecules like calixquinones often suffer from high solubility in the liquid electrolytes used in batteries, which leads to rapid capacity fading and poor cycle life. ciac.jl.cniyte.edu.tr
To overcome these limitations, calix researchgate.netquinone is integrated into composite materials. This strategy involves combining the active calixquinone with a conductive and stable matrix, which physically confines the molecule and enhances electronic conductivity.
Key strategies include:
Adsorption onto Carbon Scaffolds: Calixquinones can be adsorbed onto high-surface-area carbon materials like N-doped amorphous carbon nanofibers (NACF) or mesoporous carbon (CMK-3). ciac.jl.cnchemrxiv.org This approach, demonstrated effectively for calix kangwon.ac.krquinone, improves electrical contact and prevents the active material from dissolving into the electrolyte. ciac.jl.cn
Use of Advanced Electrolytes: The dissolution of calix researchgate.netquinone can be significantly suppressed by using alternative electrolytes, such as plastic crystal electrolytes. researchgate.net An all-solid-state battery using a calix researchgate.netquinone cathode and a succinonitrile-based plastic crystal electrolyte exhibited a high initial specific capacity of 425 mAh g⁻¹ and maintained a stable capacity of 405 mAh g⁻¹ after 500 cycles. researchgate.net
The table below summarizes the performance enhancement achieved by creating a composite material from calix kangwon.ac.krquinone (C4Q) and N-doped amorphous carbon nanofibers (NACF), illustrating a principle directly applicable to C6Q. ciac.jl.cn
| Cathode Material | Initial Discharge Capacity (at 0.1 C) | Capacity after 100 Cycles (at 0.1 C) | Key Advantage of Composite |
|---|---|---|---|
| Pure Calix kangwon.ac.krquinone (C4Q) | High (theoretically) | Low (due to dissolution) | N/A |
| C4Q/NACF Composite | 426 mAh/g | 213 mAh/g | Improved conductivity and suppressed dissolution lead to higher capacity retention. |
This integration into functional composites transforms calix researchgate.netquinone from a promising but impractical molecule into a viable component for high-performance energy storage devices. researchgate.netciac.jl.cn
Theoretical and Computational Studies of Calix 1 Quinone
Density Functional Theory (DFT) Calculations on Calixresearchgate.netquinone Systems
Density Functional Theory (DFT) has emerged as a important method for studying the electronic properties of calix researchgate.netquinone, particularly in the context of its application as a cathode material in lithium-ion batteries. researchgate.net These calculations provide fundamental insights into the molecule's geometry, electronic structure, and thermodynamic properties. researchgate.net
DFT calculations have been instrumental in elucidating the electronic structure of calix researchgate.netquinone and its redox behavior. researchgate.net The presence of multiple electron-withdrawing carbonyl groups in the calix researchgate.netquinone structure significantly influences its electronic properties. researchgate.net For instance, calculations have shown that these groups lower the energy level of the lowest unoccupied molecular orbital (LUMO), indicating a higher reduction potential, which is a desirable characteristic for cathode materials in rechargeable batteries. researchgate.net
The redox mechanism of calix researchgate.netquinone involves the reversible binding of lithium ions to the carbonyl oxygens during the discharge and charge processes. researchgate.netmdpi.com DFT, in combination with spectroscopic techniques like infrared and Raman spectroscopy, has helped to identify the electrochemically active C=O groups and understand how they participate in the lithiation and delithiation processes. researchgate.net The theoretical calculations can also predict the voltages at which these redox reactions occur, which is crucial for battery design.
Table 1: Calculated Properties of Calix[n]quinones
| Compound | Molecular Weight (g/mol) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Theoretical Capacity (mAh/g) |
|---|---|---|---|
| Calix osti.govquinone | 480 | - | 446 |
| Calix researchgate.netquinone | 720 | - | 447 |
| Calix benchchem.comquinone | - | -3.61 | - |
The cavity-like structure of calix researchgate.netquinone allows it to form host-guest complexes, a feature that can be explored using DFT calculations to determine the interaction energies. mdpi.com While much of the research on calix researchgate.netquinone has focused on its role in batteries where it interacts with lithium ions, the principles of host-guest chemistry are still relevant. researchgate.netmdpi.com The binding of lithium ions within the macrocyclic structure can be considered a form of host-guest interaction.
DFT calculations can quantify the binding energies between the calix researchgate.netquinone host and guest species like lithium ions. researchgate.net These calculations help to understand the stability of the resulting complexes and the selectivity of the host for different guests. For instance, studies on related macrocycles like pillar mdpi.comquinone have shown that Li+ ions interact with the carbonyl oxygens through ionic bonding and other noncovalent interactions. researchgate.net Similar interactions are expected to govern the binding in calix researchgate.netquinone systems.
Molecular Dynamics Simulations for Conformational Flexibility and Guest Binding
While DFT provides a static picture of molecular systems, molecular dynamics (MD) simulations offer a way to study their dynamic behavior. scribd.com MD simulations can provide insights into the conformational flexibility of calix researchgate.netquinone and the dynamic process of guest binding. researchgate.netscribd.com
For a large and relatively flexible molecule like calix researchgate.netquinone, understanding its conformational landscape is crucial. MD simulations can explore the different possible conformations of the macrocycle in various environments, such as in solution or within a solid-state battery. This information is important because the conformation of the host molecule can significantly affect its ability to bind guests.
Furthermore, MD simulations can be used to model the entire process of a guest molecule or ion entering and binding within the cavity of the calix researchgate.netquinone. This can reveal the pathways and energy barriers associated with the binding process, providing a more complete picture than static calculations alone.
Predictive Modeling of Calixresearchgate.netquinone Reactivity and Selectivity
The insights gained from DFT calculations and molecular dynamics simulations can be used to build predictive models for the reactivity and selectivity of calix researchgate.netquinone. rsc.org By understanding the factors that govern its electronic structure and binding properties, it becomes possible to predict how modifications to the calix researchgate.netquinone structure will affect its performance in specific applications.
For example, predictive models could be used to screen new calix researchgate.netquinone derivatives with improved properties for lithium-ion batteries. By computationally evaluating the redox potentials and lithium-ion binding energies of different derivatives, researchers can identify promising candidates for synthesis and experimental testing. This approach can accelerate the discovery of new and improved organic electrode materials. researchgate.net While specific predictive models for calix researchgate.netquinone reactivity and selectivity are still an emerging area of research, the foundational computational work has laid the groundwork for their development.
Future Perspectives in Calix 1 Quinone Research
Emerging Synthetic Routes and Diversification
The synthesis of calix[n]quinones, particularly for larger rings like n=6, has been a subject of considerable focus. researchgate.netnih.gov While several methods exist, the reduction-oxidation pathway is considered a highly recommended and attractive route for producing calix[n]quinones with larger ring sizes (n≥6). researchgate.netnih.gov This method typically involves the synthesis of a calix nih.govarene precursor, which is then oxidized to yield the target calix nih.govquinone.
A promising strategy for diversification involves the selective functionalization of the calix nih.govarene scaffold before oxidation. Researchers have demonstrated procedures to selectively dealkylate methoxy (B1213986) groups on a calix nih.govarene to yield phenol (B47542) moieties, which can then be oxidized in a subsequent step to produce the desired quinone units. nih.gov For instance, the selective oxidation of the phenol groups of a precursor ligand (LOH) using lead(IV) oxide (PbO₂) has been shown to produce the quinonic ligand (LQ) in good yield. nih.gov
Further diversification can be achieved by modifying the calix nih.govarene precursor at the upper or lower rims before the final oxidation step. researchgate.net This allows for the introduction of a wide array of functional groups, tuning the solubility, electronic properties, and host-guest capabilities of the final calix nih.govquinone. The development of more efficient and selective synthetic methodologies, potentially including solvent-free grinding techniques which have been applied to calix nih.govarene synthesis, could make these complex molecules more accessible for broader research. neliti.com
Advanced Functional Materials Development
A significant area of future development for calix nih.govquinone lies in its application as an advanced functional material, particularly in electrochemical energy storage. mdpi.com Organic electrode materials are gaining attention for next-generation batteries due to their high theoretical capacity, structural flexibility, and sustainability. osti.govosti.gov
Calix nih.govquinone (C6Q) has been identified as a high-capacity organic cathode material for rechargeable lithium-ion batteries (LIBs). researchgate.netresearchgate.net Composed of six p-quinone units, C6Q possesses 12 redox-active carbonyl sites available for lithiation, leading to a high theoretical capacity. mdpi.comresearchgate.net A key advantage of C6Q over its smaller analogue, calix benchchem.comquinone (C4Q), is its lower solubility in common organic electrolytes, which significantly improves cycling stability. mdpi.com
Research has demonstrated the impressive performance of C6Q-based cathodes. In one study, LIBs using C6Q exhibited an initial specific capacity as high as 423 mAh g⁻¹ at a rate of 0.1 C. researchgate.net The combination of C6Q with a plastic crystal electrolyte (PCE) has proven particularly effective. An all-solid-state battery utilizing this combination showed an initial capacity of 425 mAh g⁻¹ and maintained a stable capacity of 405 mAh g⁻¹ after 500 cycles. researchgate.netresearchgate.net These findings underscore the potential of C6Q in high-power rechargeable devices.
| Electrolyte System | Initial Discharge Capacity (mAh g⁻¹) | Rate | Cycle Stability | Reference |
|---|---|---|---|---|
| Conventional Liquid Electrolyte | 423 | 0.1 C | Maintained 216 mAh g⁻¹ after 100 cycles | mdpi.com |
| Plastic Crystal Electrolyte (PCE) | 425 | 0.1 C | Maintained 405 mAh g⁻¹ after 500 cycles | researchgate.netresearchgate.net |
| Ionic Liquid Electrolyte | Not specified | 0.5 C | 72% capacity retention after 1000 cycles | researchgate.net |
Future work will likely focus on optimizing composite electrodes, for example by integrating C6Q with conductive carbon nanostructures, and exploring its performance in other battery systems, such as those based on sodium or zinc ions. mdpi.comciac.jl.cn
Integration into Complex Supramolecular Systems
The rigid, cavity-containing structure of the calixarene (B151959) skeleton makes it an ideal platform for constructing complex supramolecular systems. benchchem.com The introduction of quinone functionalities into a calix nih.govarene framework allows for the creation of sophisticated host molecules with tunable electronic and binding properties.
A notable example is the development of "funnel complexes," where a metal coordination site is attached to one rim of the calix nih.govarene, and the macrocyclic cavity acts as a channel controlling access to the metal center. nih.govacs.orgacs.org Researchers have synthesized and compared a series of calix nih.govarene-based ligands where the cavity walls are composed of anisole (B1667542), phenol, or quinone units. nih.govnih.govresearchgate.net
These studies revealed that the nature of the cavity wall has a profound impact on the properties of the metal complex. nih.gov Changing the walls from anisole or phenol to quinone alters the steric hindrance, the electronic properties (from electron-rich to electron-poor), and the conformational mobility of the cavity. nih.gov This, in turn, significantly affects the metal ion's affinity for different guest ligands (e.g., halides vs. carboxylates) and can introduce sharp kinetic control over both metal ion binding and guest exchange. nih.govnih.gov These systems serve as powerful biomimetic models, mimicking how the protein environment around a metalloenzyme's active site can fine-tune its reactivity and selectivity. acs.orgresearchgate.net Future directions will involve exploring the catalytic capabilities of these quinone-containing funnel complexes, particularly for redox reactions involving proton-coupled electron transfer in a confined space. nih.gov
Interdisciplinary Research Opportunities
The multifaceted nature of calix nih.govquinone opens up numerous avenues for interdisciplinary research.
Materials Science and Electrochemistry: The development of C6Q-based batteries is a prime example of collaboration between synthetic organic chemistry, materials science, and electrochemistry. mdpi.comosti.gov Future progress will depend on combining advanced synthesis, fabrication of composite materials (e.g., with graphene or carbon nanotubes), and sophisticated electrochemical analysis to create next-generation energy storage devices. acs.org
Supramolecular and Biomimetic Chemistry: The design of functional supramolecular systems like the funnel complexes bridges organic synthesis with inorganic coordination chemistry and biochemistry. nih.govacs.org These systems provide valuable models for understanding enzymatic processes and offer a platform for developing novel catalysts or selective sensors. nih.govnih.gov The insights gained support biological observations where a remote amino-acid substitution in an enzyme can drastically alter the properties of the metallic active site. nih.govnih.gov
Computational Chemistry: The complexity and conformational flexibility of calix nih.govquinone and its derivatives make computational modeling an essential partner in research. benchchem.com Density Functional Theory (DFT) studies can help predict redox potentials, understand host-guest interactions, and elucidate reaction mechanisms, guiding the rational design of new molecules and materials. osti.gov
Sensor Technology: While more developed for its calix benchchem.comarene cousins, the ability of the calix nih.govquinone framework to bind ions and molecules offers potential in chemical sensor technology. mdpi.com The redox-active quinone units could be exploited to develop electrochemical sensors for specific analytes, an area ripe for exploration at the intersection of analytical and supramolecular chemistry.
By leveraging expertise across these diverse fields, the full potential of calix nih.govquinone as a versatile molecular platform can be realized, leading to significant scientific and technological advancements.
Q & A
Q. What structural features of Calix[6]quinone contribute to its electrochemical performance in lithium-ion batteries?
this compound (C6Q) contains six p-quinone units arranged in a macrocyclic structure, providing 12 electrochemically active carbonyl groups for reversible lithium-ion coordination. The rigid, conjugated framework stabilizes redox reactions, while the open cavity allows ion diffusion. Theoretical calculations and cyclic voltammetry confirm multi-electron transfer (up to 12 electrons per molecule), enabling a high theoretical capacity of 447 mA·h·g⁻¹ . Comparative studies with smaller calix[n]quinones (e.g., C4Q) highlight the relationship between molecular size and capacity retention .
Q. What synthetic routes are commonly used to prepare this compound?
C6Q synthesis typically involves selective oxidation of calix[6]arene precursors. Key steps include:
- Bromination : Introducing bromine at specific positions on the calixarene backbone.
- Protection/Deprotection : Using trimethylsilyl (TMS) groups to protect hydroxyl groups during oxidation.
- Oxidation : Employing strong oxidizing agents (e.g., HNO₃/H₂SO₄) to convert hydroquinone moieties to quinones. Challenges include controlling side reactions (e.g., over-oxidation) and ensuring purity via column chromatography and recrystallization .
Q. Which electrochemical characterization techniques are critical for evaluating C6Q’s performance?
- Galvanostatic Cycling : Measures capacity retention and cycle life (e.g., 195 mA·h·g⁻¹ after 300 cycles at 0.1 C) .
- Cyclic Voltammetry (CV) : Identifies redox potentials and reaction reversibility.
- Electrochemical Impedance Spectroscopy (EIS) : Analyzes ion diffusion kinetics and interfacial resistance. Standardized protocols (e.g., electrode composition: 70% active material, 20% conductive carbon, 10% binder) ensure reproducibility .
Advanced Research Questions
Q. How can researchers address contradictions in reported electrochemical capacities of C6Q?
Discrepancies in capacity values (e.g., 423 mA·h·g⁻¹ initial capacity vs. 216 mA·h·g⁻¹ after 100 cycles) often arise from differences in:
- Electrolyte Composition : High-concentration electrolytes reduce solubility but may increase viscosity.
- Electrode Architecture : Composite materials like CMK-3 mesoporous carbon improve conductivity and mitigate capacity fade . Methodological solutions include cross-laboratory validation using identical testing parameters (current density, voltage window) and reporting detailed electrode fabrication steps .
Q. What strategies improve the cycle stability of C6Q-based cathodes?
- Composite Design : Embedding C6Q in conductive matrices (e.g., CMK-3 or SWCNTs) enhances electron transfer and reduces dissolution .
- Electrolyte Optimization : Using localized high-concentration electrolytes (LHCEs) suppresses shuttle effects.
- Surface Functionalization : Introducing sulfur-containing anchor groups improves adhesion to current collectors .
Q. How can computational modeling guide the design of C6Q derivatives for sodium-ion batteries?
Density functional theory (DFT) simulations predict ion-binding energies and structural stability during sodiation. For example, larger cavity sizes in C6Q may better accommodate Na⁺ ions (ionic radius: 1.02 Å) compared to Li⁺ (0.76 Å). Experimental validation involves in situ XRD to monitor structural changes during cycling .
Q. What are the challenges in scaling up C6Q synthesis for research applications?
Key issues include:
- Yield Optimization : Multi-step syntheses (e.g., bromination, oxidation) often result in low yields (<50%).
- Purification : Removing byproducts (e.g., partially oxidized intermediates) requires repetitive chromatography.
- Cost : High-purity starting materials (e.g., calix[6]arene) are expensive. Scaling via flow chemistry or microwave-assisted synthesis is under exploration .
Methodological Guidelines
Q. How should researchers ensure reproducibility in C6Q electrochemical studies?
- Documentation : Report electrode mass loading, electrolyte composition (e.g., 1 M LiPF₆ in EC/DMC), and testing temperature.
- Control Experiments : Compare C6Q performance with standard electrodes (e.g., LiCoO₂) in the same cell configuration.
- Data Sharing : Deposit raw cycling data and characterization files (e.g., XRD, NMR) in public repositories .
Q. What ethical considerations apply when citing prior work on C6Q?
Q. How can interdisciplinary approaches resolve C6Q’s limitations in energy storage?
Combining organic chemistry (molecular design), materials science (nanocomposites), and engineering (cell prototyping) enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
